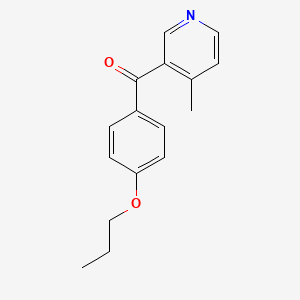![molecular formula C15H15NO4S B1421824 3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid CAS No. 1269167-44-3](/img/structure/B1421824.png)
3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid
Vue d'ensemble
Description
3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid is a chemical compound with the molecular formula C15H15NO4S . It has a molecular weight of 305.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15NO4S/c1-11-10-12(15(17)18)8-9-14(11)16(2)21(19,20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,18) . This indicates that the compound contains a benzoic acid group (C6H5COOH), a methyl group (CH3), and a phenylsulfonyl group (C6H5SO2).Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 480.7±55.0 °C . Its density is predicted to be 1.279±0.06 g/cm3 .Applications De Recherche Scientifique
EP1 Receptor Selective Antagonists
One significant application of compounds related to 3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid is in the discovery and development of EP1 receptor selective antagonists. Naganawa et al. (2006) demonstrated that analogs of certain benzoic acid derivatives, including those with modifications to the phenyl-sulfonyl moiety, exhibit optimized antagonist activity for the EP1 receptor subtype. This includes in vivo activity and is significant in the context of prostaglandin E2 (PGE2) antagonism, which is relevant to various physiological and pathological processes (Naganawa et al., 2006).
Structural and Molecular Studies
Significant research has also been conducted in the synthesis, crystal, and molecular-electronic structure of sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. Rublova et al. (2017) synthesized and structurally characterized two new isomeric forms, providing insights into their molecular crystals and electronic structure, which is crucial for understanding their chemical and physical properties (Rublova et al., 2017).
Antimicrobial Activities
The antimicrobial properties of some 4-(substituted phenylsulfonamido)benzoic acids have been explored. Dineshkumar and Thirunarayanan (2019) synthesized such compounds and evaluated their antimicrobial activities, which were found to be significant. This suggests potential applications in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).
Bio-Potent Sulfonamides
Further supporting the antimicrobial potential, 4-(substituted phenylsulfonamido)benzoic acids synthesized under certain conditions have shown more than 90% yields and have been characterized for their antimicrobial properties. This underscores their potential in medical and pharmaceutical applications, especially in the development of new antimicrobial drugs (Dineshkumar & Thirunarayanan, 2019).
Propriétés
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-10-12(15(17)18)8-9-14(11)16(2)21(19,20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBBRRYTRBUDDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N(C)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















